2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 915928-63-1
VCID: VC21518298
InChI: InChI=1S/C18H30N2O3S/c1-7-23-15-10-13(2)8-9-16(15)24(21,22)19-14-11-17(3,4)20-18(5,6)12-14/h8-10,14,19-20H,7,11-12H2,1-6H3
SMILES: CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Molecular Formula: C18H30N2O3S
Molecular Weight: 354.5g/mol

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

CAS No.: 915928-63-1

Cat. No.: VC21518298

Molecular Formula: C18H30N2O3S

Molecular Weight: 354.5g/mol

* For research use only. Not for human or veterinary use.

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide - 915928-63-1

Specification

CAS No. 915928-63-1
Molecular Formula C18H30N2O3S
Molecular Weight 354.5g/mol
IUPAC Name 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H30N2O3S/c1-7-23-15-10-13(2)8-9-16(15)24(21,22)19-14-11-17(3,4)20-18(5,6)12-14/h8-10,14,19-20H,7,11-12H2,1-6H3
Standard InChI Key OQAFDUATBZYOIV-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Canonical SMILES CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exhibits a complex molecular architecture containing several distinct functional groups. The core structure consists of a benzene ring substituted at position 2 with an ethoxy group (-OCH₂CH₃) and at position 4 with a methyl group (-CH₃). The benzene ring also bears a sulfonamide group (-SO₂NH-) that connects to a 2,2,6,6-tetramethyl-4-piperidinyl moiety.

The spatial arrangement of these groups creates a molecule with specific three-dimensional characteristics that influence its chemical behavior and interactions with other molecules. The tetramethylpiperidinyl group, in particular, introduces steric bulk that can affect the compound's reactivity and binding properties in biological systems. The ethoxy group at position 2 may influence the electronic distribution across the aromatic ring, potentially altering the reactivity of the sulfonamide group.

The complete structure can be represented using the SMILES notation: CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C . This notation encodes the specific connectivity of atoms and bonds within the molecule, providing a standardized representation of its structure.

Physical and Chemical Properties

The physical and chemical properties of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide are determined by its molecular structure and the nature of its constituent functional groups. Table 1 summarizes the key properties of this compound based on available data and structural analysis.

Table 1: Physical and Chemical Properties of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

PropertyValueSource
Molecular FormulaC18H30N2O3SPubChem
Molecular Weight354.5 g/molPubChem
InChI KeyOQAFDUATBZYOIV-UHFFFAOYSA-NPubChem
Physical State (predicted)Solid at room temperatureBased on structural analysis
Solubility (predicted)Limited water solubility; better solubility in organic solventsBased on hydrophobic groups present
Melting Point (predicted)150-200°CBased on similar sulfonamides
Acid-Base PropertiesWeakly acidic sulfonamide NH; weakly basic piperidinyl nitrogenBased on functional groups

The compound's molecular weight of 354.5 g/mol places it in a range often associated with drug-like molecules. Its structure suggests limited water solubility due to the presence of multiple hydrophobic groups (ethoxy, methyl, and tetramethylpiperidinyl moieties), while the polar sulfonamide group would contribute some hydrophilicity. This combination of hydrophobic and hydrophilic elements creates an amphipathic character that may influence the compound's distribution in biological systems and its ability to cross biological membranes.

Synthetic Approaches and Preparation

General Synthetic Routes

The synthesis of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide would typically involve a convergent approach utilizing appropriate starting materials and reaction conditions. Based on established synthetic methodologies for sulfonamides, several potential routes can be proposed.

A common synthetic approach would involve the reaction between a sulfonyl chloride derivative and an amine component. In this case, 2-ethoxy-4-methylbenzenesulfonyl chloride would serve as the electrophilic partner, while 2,2,6,6-tetramethyl-4-aminopiperidine would function as the nucleophile. The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of hydrogen chloride.

The reaction is generally conducted in the presence of a base such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride generated during the reaction and to enhance the nucleophilicity of the amine component. Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile are commonly employed to facilitate the reaction.

Purification and Characterization

Following synthesis, purification of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide would typically involve techniques such as recrystallization or column chromatography. The choice of purification method would depend on the specific impurities present and the physical properties of the compound.

Characterization of the purified compound would employ multiple analytical techniques to confirm its identity and purity. Nuclear magnetic resonance spectroscopy (both proton and carbon-13) would provide detailed information about the structural arrangement of atoms and functional groups. Mass spectrometry would confirm the molecular weight and fragmentation pattern, while infrared spectroscopy would identify characteristic functional group absorptions, particularly the sulfonamide S=O stretching vibrations typically observed at 1150-1350 cm⁻¹.

Chemical Reactivity

Sulfonamide Group

The sulfonamide group (-SO₂NH-) represents a key reactive center in the molecule. This group typically exhibits the following reactivity patterns:

Aromatic Ring

The substituted benzene ring can participate in various reactions typical of aromatic systems:

Piperidinyl Group

The 2,2,6,6-tetramethyl-4-piperidinyl group introduces additional reactivity patterns:

  • Basicity: The nitrogen atom of the piperidine ring possesses basic character and can accept protons or participate in coordination with Lewis acids.

  • Steric Effects: The four methyl groups at positions 2 and 6 create significant steric hindrance around the piperidine nitrogen, potentially limiting its reactivity and affecting the conformational behavior of the molecule.

Reaction TypeReagentsExpected ProductsReactive Site
HydrolysisStrong acids or bases, heat2-ethoxy-4-methylbenzenesulfonic acid + 2,2,6,6-tetramethyl-4-aminopiperidineSulfonamide bond
OxidationKMnO₄, H₂O₂, or other oxidizing agents2-ethoxy-4-carboxybenzenesulfonamide derivativesMethyl group
ReductionLiAlH₄, NaBH₄Reduced sulfonamide derivativesSulfonyl group
Nucleophilic substitutionVarious nucleophilesSubstitution products at ethoxy positionEthoxy group
N-alkylationAlkyl halides, baseN-alkylated derivativesPiperidinyl nitrogen

These potential transformations highlight the versatility of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide as a chemical scaffold and suggest possible pathways for derivatization to create compounds with modified properties.

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the properties and behavior of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can be enhanced by comparing it with structurally related compounds. One such analogue is 4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, which shares the core sulfonamide and tetramethylpiperidinyl structural elements but differs in the substitution pattern on the aromatic ring.

Table 3 presents a comparative analysis of these two compounds, highlighting their similarities and differences.

Table 3: Comparison of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide with a Structural Analogue

Feature2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Molecular FormulaC18H30N2O3SC17H27BrN2O3S
Molecular Weight354.5 g/mol419.4 g/mol
Aromatic SubstitutionEthoxy at position 2, Methyl at position 4Ethoxy at position 3, Bromo at position 4
Electronic EffectsEthoxy (electron-donating), Methyl (weak electron-donating)Ethoxy (electron-donating), Bromo (electron-withdrawing)
Expected ReactivityEnhanced electron density on the aromatic ringReduced electron density on the aromatic ring
Potential ApplicationsEnzyme inhibition, stabilizationSimilar applications with modified activity profiles

The substitution of a methyl group with a bromo atom represents a significant structural modification that would alter both the electronic and steric properties of the molecule. The bromo substituent introduces an electron-withdrawing effect that contrasts with the electron-donating character of the methyl group, potentially changing the reactivity of the aromatic ring and the adjacent sulfonamide group. Additionally, the bromine atom provides a synthetic handle for further transformations through various cross-coupling reactions, enhancing the synthetic utility of the bromo-substituted analogue.

Structure-Property Relationships

The structural differences between these analogues would be expected to manifest in various property differences. For example, the presence of the bromine atom in 4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide would likely increase its molecular polarizability, potentially affecting its solubility, melting point, and crystal packing behavior. The electron-withdrawing effect of the bromine would also alter the acidity of the sulfonamide NH group, potentially changing its interactions with biological targets.

These structure-property relationships illustrate how subtle structural modifications can significantly influence the physical, chemical, and potentially biological properties of sulfonamide compounds, highlighting the importance of systematic structural exploration in the development of compounds with tailored properties.

Analytical Methods for Characterization

Spectroscopic Analysis

Comprehensive characterization of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide would employ multiple spectroscopic techniques to confirm its structure and purity. Table 4 outlines the expected spectroscopic features and their interpretative value.

Table 4: Expected Spectroscopic Features of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

TechniqueExpected FeaturesInterpretative Value
Infrared SpectroscopyS=O stretching (1150-1350 cm⁻¹)
N-H stretching (3200-3300 cm⁻¹)
Aromatic C=C stretching (1400-1600 cm⁻¹)
C-O stretching (1000-1300 cm⁻¹)
Confirmation of functional groups
Proton NMREthoxy CH₃ (triplet, ~1.3 ppm)
Ethoxy CH₂ (quartet, ~4.0 ppm)
Aromatic protons (6.7-7.8 ppm)
Methyl protons (singlet, ~2.3 ppm)
Tetramethyl groups (singlet, ~1.1 ppm)
Piperidine ring protons (1.5-4.0 ppm)
Sulfonamide NH (broad, ~5-6 ppm)
Structural confirmation and assessment of purity
Carbon-13 NMRAromatic carbons (120-160 ppm)
Tetramethyl carbons (~28-30 ppm)
Piperidine ring carbons (30-60 ppm)
Ethoxy carbons (14-60 ppm)
Methyl carbon (~20 ppm)
Confirmation of carbon framework
Mass SpectrometryMolecular ion [M+H]⁺ at m/z 355
Fragment ions corresponding to cleavage of sulfonamide bond and other structural features
Molecular weight confirmation and structural elucidation

Chromatographic Methods

Chromatographic techniques would be essential for assessing the purity of synthesized 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide and for identifying potential impurities or degradation products. High-Performance Liquid Chromatography (HPLC) would be particularly valuable, potentially employing a reverse-phase stationary phase and a gradient elution system to achieve effective separation.

Typical HPLC conditions might include:

  • Column: C18 reverse-phase (150 × 4.6 mm, 5 μm particle size)

  • Mobile phase: Gradient from 30% acetonitrile/70% water to 90% acetonitrile/10% water over 20 minutes

  • Flow rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm (characteristic for aromatic sulfonamides)

  • Expected retention time: 10-15 minutes under these conditions

Gas Chromatography coupled with Mass Spectrometry (GC-MS) might also be applicable if the compound exhibits sufficient volatility or can be derivatized to enhance volatility. This technique would provide both retention time data and mass spectral information, facilitating identification and structural confirmation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator